molecular formula C18H24N2O2 B044567 2-(4-(Octyloxy)phenyl)pyrimidin-5-ol CAS No. 117806-59-4

2-(4-(Octyloxy)phenyl)pyrimidin-5-ol

Cat. No.: B044567
CAS No.: 117806-59-4
M. Wt: 300.4 g/mol
InChI Key: KXWVGOKYLYTARK-UHFFFAOYSA-N
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Description

2-[4-(Octyloxy)phenyl]pyrimidin-5-OL is a chemical compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL typically involves the reaction of 4-(Octyloxy)benzaldehyde with guanidine hydrochloride in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by cyclization to form the pyrimidine ring. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Octyloxy)phenyl]pyrimidin-5-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the octyloxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory agent.

    Industry: Utilized in the production of liquid crystal materials for display technologies.

Mechanism of Action

The mechanism of action of 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. The compound may also interact with nuclear factor κB and leukotrienes, contributing to its anti-inflammatory activity .

Comparison with Similar Compounds

Similar Compounds

    5-n-octyl-2-(4-n-octyloxy-phenyl)-pyrimidine: Similar in structure but with different alkyl chain lengths.

    Pyrazolo[3,4-d]pyrimidine: A different heterocyclic system with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with potential CDK2 inhibitory activity.

Uniqueness

2-[4-(Octyloxy)phenyl]pyrimidin-5-OL is unique due to its specific structural features, such as the octyloxy group, which imparts distinct physical and chemical properties. These properties make it suitable for various applications, particularly in the field of liquid crystal materials .

Properties

CAS No.

117806-59-4

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

2-(4-octoxyphenyl)pyrimidin-5-ol

InChI

InChI=1S/C18H24N2O2/c1-2-3-4-5-6-7-12-22-17-10-8-15(9-11-17)18-19-13-16(21)14-20-18/h8-11,13-14,21H,2-7,12H2,1H3

InChI Key

KXWVGOKYLYTARK-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O

Synonyms

5-Hydroxy-2-[4-(octyloxy)-phenyl]-pyrimidine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

NaOH (58.4 g) was added to a solution of 5-ethoxy-2-(4-octyloxyphenyl)pyrimidine (48 g) dissolved in diethylene glycol (300 ml), followed by keeping the mixture at 220° C. for 3 hours, allowing the resulting material to cool down, adding water and acetic acid, filtering off deposited crystals, and recrystallizing from ethanol to obtain 5-hydroxy-2-(4-octyloxyphenyl)pyrimidine (29 g, m.p.: 131.2°-132.5° C.)
Name
Quantity
58.4 g
Type
reactant
Reaction Step One
Name
5-ethoxy-2-(4-octyloxyphenyl)pyrimidine
Quantity
48 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-Benzyloxy-2-(4-hydroxyphenyl)pyrimidine (2 g, 0.0072 moles, Example 30) was dissolved in 15 ml of N,N-dimethylformamide in a 50 ml flask and 0.2 g of dry sodium hydride was added. After stirring the mixture for 15 minutes, 1.39 g (0.0072 moles) of octylbromide was added and the mixture was heated to 100° C. for 2 hours. Upon cooling to room temperature, 15 ml of water was added. The resulting solid was collected by filtration and the solid was then slurried in boiling methanol, cooled to room temperature, and again collected by filtration. The solid was hydrogenated on a Parr Hydrogenator with catalytic 10% palladium on carbon in tetrahydrofuran under 413.7 kPa hydrogen pressure for about 18 hours. When the hydrogenation was complete, the catalyst was removed by filtration, and the solvent was removed on a rotary evaporator to yield 1.62 g (75% yield) of 5-hydroxy-2-(4-(octyloxy)phenyl)pyrimidine.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
1.39 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four

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